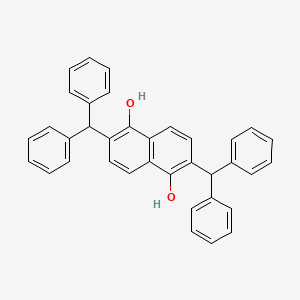
2,6-Bis(diphenylmethyl)naphthalene-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(diphenylmethyl)naphthalene-1,5-diol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with diphenylmethyl groups at the 2 and 6 positions and hydroxyl groups at the 1 and 5 positions. Its complex structure makes it an interesting subject for research in organic chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol typically involves multi-step organic reactions. One common method includes the initial bromination of naphthalene followed by substitution reactions to introduce the diphenylmethyl groups.
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed.
Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(diphenylmethyl)naphthalene-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism by which 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol exerts its effects is primarily through its interaction with molecular targets in biological systems. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibromo-1,5-bis(trifluoromethanesulfonyloxy)naphthalene
- 2,6-Di(1H-inden-2-yl)naphthalene
- 2,6-Di((E)-styryl)naphthalene
- 2,6-Bis(phenylthynyl)naphthalene
Uniqueness: What sets 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol apart from these similar compounds is its specific substitution pattern and the presence of both diphenylmethyl and hydroxyl groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
876616-78-3 |
|---|---|
Molekularformel |
C36H28O2 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
2,6-dibenzhydrylnaphthalene-1,5-diol |
InChI |
InChI=1S/C36H28O2/c37-35-29-22-24-32(34(27-17-9-3-10-18-27)28-19-11-4-12-20-28)36(38)30(29)21-23-31(35)33(25-13-5-1-6-14-25)26-15-7-2-8-16-26/h1-24,33-34,37-38H |
InChI-Schlüssel |
RPNVQLXVHVHZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=C(C=C3)C(=C(C=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


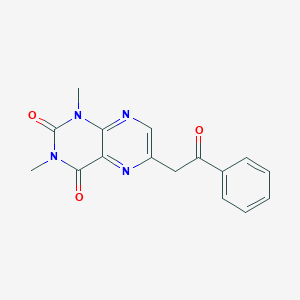
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
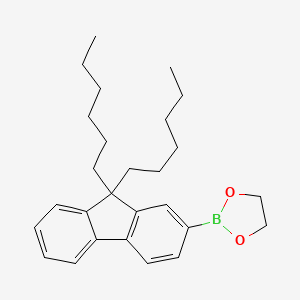
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
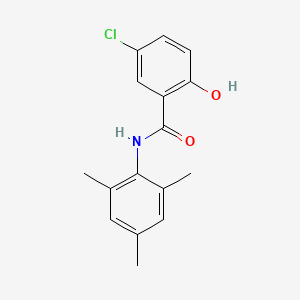
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
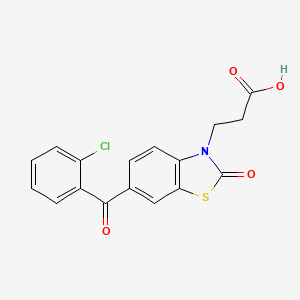
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
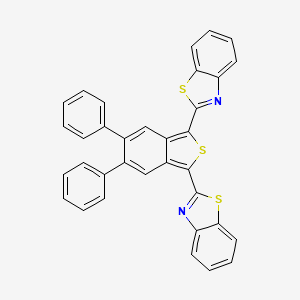
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
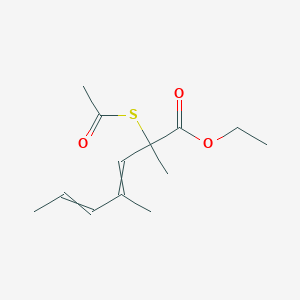
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
